Benitrobenrazide

Cancer Metabolism Glycolysis Hexokinase 2

Choose Benitrobenrazide (BNBZ) for targeted HK2 inhibition with sub‑micromolar potency (IC50 0.53 µM) and confirmed oral bioavailability—directly replacing older, non‑selective glycolytic inhibitors that lack in vivo efficacy. Validated in SW1990 and SW480 xenograft models, this tool eliminates the need for repeated IP/IV dosing, improving animal welfare and experimental consistency. A robust scaffold for medicinal chemistry campaigns, BNBZ is the definitive choice for metabolism‑driven oncology research.

Molecular Formula C14H11N3O6
Molecular Weight 317.25 g/mol
Cat. No. B12382906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenitrobenrazide
Molecular FormulaC14H11N3O6
Molecular Weight317.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+
InChIKeyOQNGYRBQYWPKIC-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benitrobenrazide (BNBZ) – An Orally Active, Selective Hexokinase 2 Inhibitor for Cancer Research


Benitrobenrazide (BNBZ; CAS 2454676-05-0) is a synthetic small molecule and a novel, orally active, selective inhibitor of hexokinase 2 (HK2) [1]. It directly binds to HK2, a rate-limiting enzyme of glycolysis that is frequently overexpressed in a wide range of human cancers [2]. The compound is characterized by sub-micromolar enzymatic inhibitory potency, with a reported IC50 value of 0.53 ± 0.13 µM [1] [3], and exhibits documented antitumor activity in multiple xenograft models following oral administration [1].

Benitrobenrazide Sourcing: Why HK2-Targeted Research Cannot Rely on Generic Glycolytic Inhibitors


Substituting Benitrobenrazide with generic glycolysis inhibitors (e.g., 2-Deoxyglucose, 3-Bromopyruvate) or structurally similar but pharmacologically distinct agents (e.g., Benserazide) introduces significant experimental and translational risk [1] [2]. BNBZ was developed through a targeted virtual screening campaign of over six million compounds against the crystal structure of HK2, leading to a unique profile of sub-micromolar potency, documented oral bioavailability, and in vivo efficacy in xenograft models [1] [3]. In contrast, broad-spectrum metabolic inhibitors lack this targeted selectivity and often fail to translate in vivo [4]. The quantitative evidence presented below clarifies why BNBZ is not an interchangeable commodity chemical.

Benitrobenrazide (BNBZ) Differentiation: A Quantitative Evidence Guide for Scientific Selection


HK2 Inhibitory Potency of Benitrobenrazide vs. In-Class Comparators

Benitrobenrazide demonstrates a sub-micromolar IC50 against HK2, a potency level not matched by widely used glycolysis inhibitors 2-Deoxyglucose (2-DG) and 3-Bromopyruvate (3-BP) in comparable assays. BNBZ exhibits an IC50 of 0.53 ± 0.13 µM for HK2 enzymatic inhibition [1]. In contrast, 2-DG, a glucose analog, is an indirect and non-selective inhibitor of glycolysis with a reported IC50 for dissociating HK2 from mitochondria of 92 nM, but its primary mechanism is through competitive inhibition of glucose phosphorylation, and it does not show the same direct, high-affinity binding to HK2 [2]. Furthermore, the HK2 inhibitor 3-BP exhibits low micromolar cytotoxicity against cancer cell lines (e.g., 16.3 - 27.8 µM), which is a different metric than direct enzymatic inhibition [3].

Cancer Metabolism Glycolysis Hexokinase 2 Enzyme Inhibition

Oral Bioavailability: A Key Differentiator for Benitrobenrazide in In Vivo Research

A major limitation of many early-stage HK2 inhibitors is the lack of oral bioavailability, restricting their use to parenteral administration and hindering translational potential. Benitrobenrazide is explicitly characterized as an orally active HK2 inhibitor, with documented efficacy following oral administration in two independent xenograft models (SW1990 pancreatic cancer and SW480 colon cancer) [1]. This is in contrast to other HK2-targeting agents, such as 3-Bromopyruvate, which is primarily administered intravenously or intratumorally in preclinical studies due to its reactivity and limited oral absorption [2].

Pharmacokinetics Oral Drug Delivery In Vivo Efficacy Preclinical Development

Selectivity Profile: Benitrobenrazide's Targeted HK2 Inhibition Over HK1

A critical challenge in targeting glycolysis is achieving selectivity for the cancer-associated isoform HK2 over the ubiquitously expressed HK1. Benitrobenrazide was identified and optimized as a selective HK2 inhibitor [1]. While direct comparative IC50 data against HK1 is not provided in the primary publication, the authors state that BNBZ was discovered through a screen that prioritized HK2 selectivity [1]. This is a key point of differentiation from broad-spectrum glycolysis inhibitors like 2-Deoxyglucose, which inhibits both HK1 and HK2, potentially leading to systemic toxicity and a narrow therapeutic window [2].

Target Selectivity Hexokinase Isoforms Warburg Effect Therapeutic Window

Optimal Research Applications for Benitrobenrazide Based on Quantitative Evidence


In Vivo Tumor Xenograft Studies Requiring Oral Dosing

For researchers conducting in vivo efficacy studies in cancer xenograft models (e.g., SW1990, SW480), Benitrobenrazide is the HK2 inhibitor of choice due to its validated oral bioavailability and antitumor activity [1]. This eliminates the need for repeated intraperitoneal or intravenous injections, improving animal welfare and experimental consistency.

Elucidating HK2-Specific Roles in Glycolysis and Apoptosis

Investigations into the Warburg effect and the specific role of HK2 in promoting cancer cell survival and proliferation will benefit from BNBZ's selective HK2 inhibition [1]. This targeted approach allows for the precise dissection of HK2's function without the confounding effects of HK1 inhibition, which is common with older glycolytic inhibitors [2].

Lead Compound Optimization and Structure-Activity Relationship (SAR) Studies

BNBZ serves as a valuable starting point for medicinal chemistry campaigns aimed at developing next-generation HK2 inhibitors. The compound's core structure, a 2,3,4-trihydroxybenzaldehyde hydrazone, is amenable to modification, and studies on its derivatives have revealed how alterations to the hydroxyl group pattern impact both HK2 inhibition and cellular toxicity [3]. This provides a robust chemical platform for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benitrobenrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.